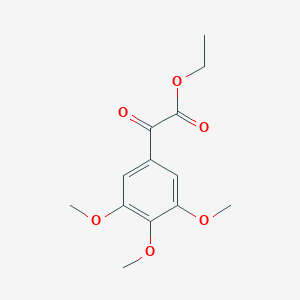

Ethyl 3,4,5-trimethoxybenzoylformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3,4,5-trimethoxybenzoylformate is an organic compound with the molecular formula C13H16O6. It is known for its unique chemical structure, which includes three methoxy groups attached to a benzene ring, and an ethyl ester functional group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,4,5-trimethoxybenzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of 3,4,5-trimethoxybenzoyl chloride with ethyl formate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4,5-trimethoxybenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3,4,5-trimethoxybenzoylformate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of ethyl 3,4,5-trimethoxybenzoylformate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functional group play crucial roles in its reactivity and interactions with biological molecules. These interactions can influence various cellular processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Ethyl 3,4,5-trimethoxybenzoylformate can be compared with other similar compounds, such as:

Ethyl 3,4,5-trimethoxybenzoylacetate: This compound has a similar structure but includes an additional acetyl group, which can influence its reactivity and applications.

Ethyl 3,4-dimethoxybenzoylformate: Lacking one methoxy group, this compound may have different chemical properties and reactivity.

Uniqueness: The presence of three methoxy groups on the benzene ring and the ethyl ester functional group make this compound unique.

Biological Activity

Ethyl 3,4,5-trimethoxybenzoylformate (CAS Number: 14655-36-8) is a synthetic compound derived from the esterification of 3,4,5-trimethoxybenzoic acid with ethyl formate. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C13H16O6

- Molecular Weight : 268.26 g/mol

- Physical Form : Solid

- Purity : Typically ≥ 95%

- Melting Point : Not extensively documented; requires further study for precise characterization.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related phenolic compounds have demonstrated their ability to inhibit drug-resistant strains of bacteria. Ethyl 3,4-dihydroxybenzoate (EDHB), a structural analog, has shown efficacy as an efflux pump inhibitor (EPI) against resistant strains of Escherichia coli, thus enhancing the activity of various antibiotics .

| Compound | Activity Type | Reference |

|---|---|---|

| Ethyl 3,4-dihydroxybenzoate | Efflux pump inhibitor | PMC9029221 |

| Ethyl 3,4,5-trimethoxybenzoate | Antibacterial activity | Chemsrc |

Antioxidant Properties

The antioxidant capacity of ethyl esters derived from trimethoxybenzoic acid has been explored in several studies. These compounds are reported to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The mechanism often involves the donation of hydrogen atoms or formation of stable radical species.

Cytotoxic Effects

In vitro studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's mechanism is believed to involve apoptosis induction and disruption of cell cycle progression. Detailed investigations are required to elucidate the specific pathways involved.

Case Studies

-

Antibiotic Potentiation Study

A study investigated the effect of EDHB on antibiotic efficacy against E. coli strains exhibiting multidrug resistance. The results indicated that EDHB significantly reduced the IC50 values of erythromycin and clarithromycin when used in combination therapy.Antibiotic IC50 (µg/mL) without EDHB IC50 (µg/mL) with EDHB Erythromycin 125 31.25 Clarithromycin 175 43.75 -

Cytotoxicity Assessment

In another study focusing on human cancer cell lines, this compound was tested for its cytotoxic effects using MTT assays. The findings revealed a dose-dependent reduction in cell viability at concentrations above 50 µM.

Properties

IUPAC Name |

ethyl 2-oxo-2-(3,4,5-trimethoxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-5-19-13(15)11(14)8-6-9(16-2)12(18-4)10(7-8)17-3/h6-7H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRCXDFRVQRVDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641299 |

Source

|

| Record name | Ethyl oxo(3,4,5-trimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14655-36-8 |

Source

|

| Record name | Ethyl oxo(3,4,5-trimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.